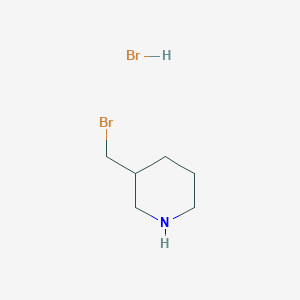

3-(Bromomethyl)piperidine hydrobromide

Description

Significance of Piperidine (B6355638) Scaffolds in Organic Synthesis

The piperidine ring, a saturated heterocycle, is a cornerstone in the synthesis of a multitude of organic compounds. nih.gov Its chair-like conformation allows for the precise spatial arrangement of substituents, which is crucial for achieving desired biological activities. The nitrogen atom within the ring can act as a basic center and a nucleophile, while the carbon atoms can be functionalized to create diverse molecular architectures. The versatility of the piperidine scaffold has led to its incorporation into numerous drug molecules, highlighting its role in the development of therapeutics for a wide range of diseases. nih.govencyclopedia.pub

Overview of Brominated Methyl Derivatives of Piperidine Systems

Brominated methyl derivatives of piperidine are a class of reactive intermediates that serve as valuable tools for synthetic chemists. The introduction of a bromomethyl group (-CH2Br) onto the piperidine ring provides a highly electrophilic center, susceptible to nucleophilic substitution reactions. This functional handle allows for the facile attachment of various molecular fragments, enabling the construction of complex piperidine-based structures. The reactivity of the bromomethyl group makes these derivatives key intermediates in the synthesis of a wide range of substituted piperidines.

Historical Context of 3-(Bromomethyl)piperidine (B2673001) Hydrobromide Research

While the broader history of piperidine chemistry dates back to the 19th century, specific research into 3-(Bromomethyl)piperidine hydrobromide is more recent and is closely tied to the growing demand for novel and complex piperidine derivatives in drug discovery. The development of synthetic routes to this particular compound has been driven by its utility as a versatile building block. Although a detailed historical timeline for this specific compound is not extensively documented in early literature, its emergence is a logical progression in the field of heterocyclic chemistry, aimed at creating a readily available intermediate for the synthesis of 3-substituted piperidines. The hydrobromide salt form is often utilized to improve the stability and handling of the reactive free base.

Interactive Data Table: Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C6H13Br2N | PubChem |

| Molecular Weight | 258.98 g/mol | PubChem |

| CAS Number | 1187851-01-9 | CHIRALEN chiralen.com |

| Appearance | Solid (predicted) | --- |

| Solubility | Soluble in water (predicted) | --- |

| Storage Temperature | 2-8°C | CHIRALEN chiralen.com |

Detailed Research Findings

Synthesis and Reactivity

The synthesis of this compound can be approached through several synthetic strategies. A common method involves the bromination of a suitable precursor, such as 3-(hydroxymethyl)piperidine. This transformation can be achieved using various brominating agents, such as phosphorus tribromide (PBr3) or hydrobromic acid (HBr). An alternative approach involves the radical bromination of a 3-methylpiperidine (B147322) derivative, though this method may present challenges in controlling regioselectivity.

The reactivity of this compound is dominated by the electrophilic nature of the bromomethyl group. This moiety readily participates in nucleophilic substitution reactions with a wide range of nucleophiles, including amines, thiols, and carbanions. This reactivity allows for the introduction of a diverse array of functional groups at the 3-position of the piperidine ring, making it a valuable intermediate for the synthesis of compound libraries for drug discovery.

Spectroscopic Data

The characterization of this compound relies on standard spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR spectroscopy are essential for confirming the structure of the compound. The 1H NMR spectrum would be expected to show characteristic signals for the protons of the piperidine ring and a distinct signal for the methylene (B1212753) protons of the bromomethyl group.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to confirm its elemental composition.

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the presence of characteristic functional groups, such as the N-H bond of the piperidine ring.

Structure

3D Structure of Parent

Properties

IUPAC Name |

3-(bromomethyl)piperidine;hydrobromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12BrN.BrH/c7-4-6-2-1-3-8-5-6;/h6,8H,1-5H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFQUYJZHUSUEFH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)CBr.Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13Br2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.98 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Bromomethyl Piperidine Hydrobromide

Classical Synthetic Approaches

Classical synthesis provides foundational and widely utilized methods for the preparation of 3-(Bromomethyl)piperidine (B2673001) hydrobromide. These approaches are characterized by their reliance on well-established reaction mechanisms, including free-radical chain reactions and nucleophilic substitutions.

Radical bromination targets the benzylic-like methyl group at the 3-position of the piperidine (B6355638) ring. This pathway is effective for introducing a bromine atom onto a carbon adjacent to a stabilizing group. To prevent the amine group of the piperidine from interfering with the radical reaction, it is typically protected with a suitable group, such as a tert-butoxycarbonyl (Boc) group, prior to bromination.

A prevalent method for achieving selective bromination at the methyl group of a 3-methylpiperidine (B147322) derivative is the Wohl-Ziegler reaction, which employs N-Bromosuccinimide (NBS). wikipedia.org NBS serves as a source of a low, constant concentration of molecular bromine (Br₂), which is crucial for the radical chain mechanism to proceed efficiently. The reaction is typically conducted in non-polar, anhydrous solvents, such as carbon tetrachloride (CCl₄), which facilitates the desired radical substitution while minimizing ionic side reactions. wikipedia.org The insolubility of the succinimide (B58015) byproduct in CCl₄ can also serve as a visual indicator of reaction progress.

The general reaction scheme involves the N-protected 3-methylpiperidine reacting with NBS in the presence of a radical initiator. The Boc-protected intermediate, tert-butyl 3-(bromomethyl)piperidine-1-carboxylate, is often synthesized first, followed by deprotection under acidic conditions to yield the target hydrobromide salt.

| Reactant | Reagent | Solvent | Conditions | Product |

| N-Boc-3-methylpiperidine | N-Bromosuccinimide (NBS) | Carbon tetrachloride (CCl₄) | Reflux, Radical Initiator | N-Boc-3-(bromomethyl)piperidine |

| N-Boc-3-(bromomethyl)piperidine | Hydrobromic Acid (HBr) | - | Acidic conditions | 3-(Bromomethyl)piperidine hydrobromide |

The efficiency and selectivity of the Wohl-Ziegler bromination are highly dependent on the effective initiation of the radical chain reaction. wikipedia.org This is typically achieved by adding a radical initiator or by using ultraviolet (UV) irradiation. wikipedia.orgmissouri.edu Common chemical initiators include azobisisobutyronitrile (AIBN) and benzoyl peroxide. wikipedia.org

The initiator's role is to generate a radical species that abstracts a hydrogen atom from the methyl group of the 3-methylpiperidine derivative. This creates a more stable radical intermediate, which then reacts with bromine generated from NBS to form the bromomethyl product and a bromine radical, propagating the chain reaction. wikipedia.orgyoutube.com

Optimization of the reaction involves careful control over several factors:

Initiator Concentration: A sufficient amount of initiator is required to start the reaction, but excess can lead to undesired side reactions and termination steps.

Temperature: The reaction is typically run at the reflux temperature of the solvent (e.g., CCl₄, ~77°C) to facilitate both the decomposition of the initiator and the propagation steps.

Anhydrous Conditions: The presence of water must be strictly avoided, as it can hydrolyze the desired product and interfere with the radical mechanism. missouri.edu

| Initiator | Activation Method | Typical Solvent | Key Considerations |

| Azobisisobutyronitrile (AIBN) | Thermal Decomposition | CCl₄ | Commonly used due to predictable decomposition rate. |

| Benzoyl Peroxide | Thermal Decomposition | CCl₄ | Effective initiator, but can sometimes lead to other side reactions. |

| UV Light (Irradiation) | Photolysis | CCl₄ | Provides a clean method of initiation without chemical additives. |

An alternative and often more selective route to 3-(Bromomethyl)piperidine involves the conversion of a 3-(hydroxymethyl)piperidine precursor. This method avoids the potential for multiple brominations and other side reactions that can occur in radical pathways. The primary alcohol in 3-(hydroxymethyl)piperidine is converted to the corresponding bromide using specific brominating agents.

Phosphorus tribromide (PBr₃) is a highly effective and common reagent for converting primary and secondary alcohols into alkyl bromides. commonorganicchemistry.comwikipedia.org The reaction proceeds through an Sₙ2 mechanism. epfl.chbyjus.com Initially, the electrophilic phosphorus atom activates the alcohol's hydroxyl group, transforming it into a good leaving group (a phosphite (B83602) ester). Subsequently, a bromide ion, delivered by the PBr₃, acts as a nucleophile and attacks the carbon atom, displacing the leaving group to form the alkyl bromide. byjus.com

This method generally provides high yields and is advantageous because it avoids the carbocation rearrangements that can occur with other methods, such as using HBr alone. wikipedia.org The Sₙ2 nature of the reaction means that if the alcohol's carbon center is chiral, the substitution occurs with an inversion of stereochemistry. epfl.ch

| Reactant | Reagent | Mechanism | Typical Yield | Key Advantage |

| 3-(Hydroxymethyl)piperidine | Phosphorus Tribromide (PBr₃) | Sₙ2 | High | Avoids carbocation rearrangement |

Concentrated hydrobromic acid (HBr) can also be used to transform 3-(hydroxymethyl)piperidine into its corresponding bromide. In this acid-mediated reaction, the hydroxyl group is first protonated by the strong acid to form an oxonium ion, -OH₂⁺. libretexts.org This conversion is critical because it turns the poor leaving group, hydroxide (B78521) (-OH), into a very good leaving group, water (H₂O). libretexts.org

Following protonation, a bromide ion (Br⁻) from the HBr acts as a nucleophile, attacking the carbon atom and displacing the water molecule. For a primary alcohol like 3-(hydroxymethyl)piperidine, this substitution typically proceeds via an Sₙ2 mechanism. The use of a stoichiometric quantity of the strong acid is necessary for the complete conversion of the alcohol. libretexts.org The final product is isolated as the hydrobromide salt.

Hydroxyl Group Substitution via Bromination Reagents

Advanced and Scalable Synthetic Strategies

Modern pharmaceutical and chemical industries demand synthetic routes that are not only high-yielding but also scalable, safe, and environmentally benign. The following sections detail advanced strategies applicable to the synthesis of 3-(bromomethyl)piperidine and its precursors.

Continuous Flow Synthesis Techniques

Continuous flow chemistry has emerged as a powerful technology for the synthesis of active pharmaceutical ingredients (APIs) and intermediates, offering significant advantages over traditional batch processing. rsc.orgnih.gov These benefits include enhanced heat and mass transfer, improved safety profiles for hazardous reactions, and the potential for straightforward automation and scalability. rsc.org

While specific continuous flow processes for this compound are not extensively detailed in the literature, the principles can be applied to key transformations in its synthesis. For instance, the conversion of 3-(hydroxymethyl)piperidine to the target compound using brominating agents like hydrobromic acid or phosphorus tribromide could be adapted to a flow reactor. Such a setup would allow for precise control of reaction temperature and residence time, potentially minimizing byproduct formation and improving yield. rsc.org

Computational Fluid Dynamics (CFD) can be a valuable tool in designing and optimizing these flow reactors, predicting the impact of variables like residence time and temperature on reaction outcomes, thereby reducing the need for extensive experimentation. rsc.org A two-step telescoped continuous-flow methodology, which involves sequential reactions without isolating the intermediate, could also be envisioned, for example, by combining a pyridine (B92270) reduction step with a subsequent functionalization in a continuous sequence. nih.gov

Table 1: Comparison of Batch vs. Potential Flow Synthesis for Piperidine Intermediates

| Parameter | Batch Processing | Continuous Flow Processing |

|---|---|---|

| Heat Transfer | Limited by surface-area-to-volume ratio | Excellent, rapid heat dissipation |

| Safety | Higher risk with large volumes of hazardous reagents | Improved, small reaction volumes at any given time |

| Scalability | Complex, often requires re-optimization | Simpler, achieved by extending operation time ("scaling out") |

| Reaction Control | Less precise control over temperature and mixing | Precise control over residence time, temperature, and stoichiometry |

| Byproduct Formation | Potential for increased side reactions and hotspots | Often reduced due to superior process control |

Biocatalytic Approaches to Piperidine Functionalization

Biocatalysis leverages the high selectivity and efficiency of enzymes to perform chemical transformations under mild and sustainable conditions. For piperidine synthesis, biocatalytic methods offer innovative ways to introduce functionality with high regio- and stereoselectivity. nih.govchemistryviews.org

A key strategy involves the enzymatic C-H oxidation of piperidine rings. chemistryviews.orgnews-medical.net Enzymes such as hydroxylases can selectively introduce hydroxyl groups at specific positions on the piperidine scaffold. chemistryviews.orgmedhealthreview.com For example, an engineered proline-4-hydroxylase or ectoine (B1671093) 5-hydroxylase could potentially be used to hydroxylate a piperidine precursor at the 3-position. chemistryviews.org This hydroxylated intermediate can then be readily converted to the desired bromomethyl derivative through standard chemical methods. This approach combines the precision of biocatalysis with robust chemical transformations. news-medical.netmedhealthreview.com

Another biocatalytic method involves the use of lipases. For instance, Candida antarctica lipase (B570770) B (CALB), particularly when immobilized on a support like magnetic halloysite (B83129) nanotubes, has been used to catalyze multicomponent reactions to produce clinically valuable piperidines in high yields. rsc.org Such enzymatic approaches provide a green alternative to traditional chemical synthesis. rsc.org

Chemoenzymatic Synthetic Routes

Chemoenzymatic synthesis combines the best of both worlds: the versatility of chemical reactions and the unmatched selectivity of biocatalysts. nih.gov This approach is particularly powerful for the asymmetric synthesis of chiral piperidines. acs.org A general chemoenzymatic strategy for preparing 3-substituted piperidines often starts with the chemical synthesis of an activated pyridine, which is then subjected to enzymatic dearomatization. nih.govacs.org

A key example is the use of a one-pot cascade involving an amine oxidase and an ene imine reductase (EneIRED). nih.gov This bienzymatic system can convert N-substituted tetrahydropyridines into stereo-defined 3-substituted piperidines with high precision. nih.govacs.org This methodology has been successfully applied to synthesize key intermediates for pharmaceuticals like Preclamol and the ovarian cancer drug Niraparib. nih.gov

(Data sourced from references nih.govacs.org)

This powerful strategy demonstrates how combining chemical steps (e.g., pyridine activation) with a stereoselective biocatalytic cascade can provide efficient access to valuable chiral 3-substituted piperidine building blocks. nih.gov

Stereoselective Synthesis of 3-(Bromomethyl)piperidine and Its Analogues

Controlling stereochemistry is paramount when synthesizing molecules for pharmaceutical applications. The development of methods to selectively produce a single diastereomer or enantiomer of 3-(bromomethyl)piperidine or its analogues is a key area of research.

Diastereoselective Control in Precursor Synthesis

Achieving diastereoselective control often involves the stereocontrolled functionalization of a precursor molecule. A common strategy is the hydrogenation of a substituted pyridine to generate a cis-disubstituted piperidine, driven by the catalyst adsorbing to the less hindered face of the ring. rsc.org Subsequent epimerization, often mediated by a base, can then be used to access the corresponding trans isomer, providing a route to both diastereomers from a common precursor. rsc.org

Another powerful method involves the diastereoselective epoxidation of densely substituted tetrahydropyridines. acs.orgnih.gov The stereochemical outcome of the epoxidation can be directed by hydrogen bonding between the amino group of the precursor and the epoxidizing agent. Subsequent regioselective ring-opening of the resulting epoxide with a nucleophile allows for the introduction of diverse functionalities with a high degree of stereocontrol, yielding highly substituted piperidinol products. acs.org

Table 3: Diastereoselective Reactions in Piperidine Precursor Synthesis

| Precursor Type | Reaction | Key Control Element | Outcome |

|---|---|---|---|

| Substituted Pyridine | Catalytic Hydrogenation (e.g., Pd/C) | Steric hindrance directing catalyst approach | Predominantly cis-piperidine |

| Tetrahydropyridine (B1245486) | Directed Epoxidation (e.g., m-CPBA with acid) | Hydrogen bonding between substrate and reagent | High diastereoselectivity of epoxide formation |

| Unsaturated Amine Borane | Intramolecular Hydroboration | Steric effects in a bicyclic transition state | High regiocontrol and good stereocontrol |

Enantioselective Methodologies for Bromomethylation

Direct enantioselective bromomethylation is challenging. Therefore, strategies typically focus on the asymmetric synthesis of a chiral 3-substituted piperidine precursor, which can then be converted to the target molecule.

One state-of-the-art approach involves a rhodium-catalyzed asymmetric reductive Heck reaction. acs.orgnih.gov In this method, a dihydropyridine (B1217469) is coupled with an aryl or vinyl boronic acid using a chiral rhodium catalyst to produce a 3-substituted tetrahydropyridine in high yield and with excellent enantioselectivity. acs.org Subsequent reduction of the double bond furnishes the enantioenriched 3-substituted piperidine. This method has been used in the formal syntheses of Preclamol and Niraparib. nih.gov

Another innovative strategy involves interrupting the Hofmann-Löffler-Freytag (HLF) reaction. A chiral copper catalyst can mediate a regio- and enantioselective δ C-H cyanation of an acyclic amine. nih.gov This reaction forms an enantioenriched δ-amino nitrile, which serves as a precursor that can be cyclized to form a chiral piperidine. nih.gov This represents a novel (5+1) disconnection for accessing this important heterocyclic core.

Furthermore, a copper-catalyzed asymmetric cyclizative aminoboration of alkene-containing hydroxylamine (B1172632) esters provides an efficient route to chiral cis-2-aryl-3-borylated piperidines. researchgate.net The resulting organoboron intermediate is highly versatile and can be transformed into various functional groups, offering a pathway to diverse chiral 3-substituted piperidine analogues.

Table 4: Enantioselective Synthesis of 3-Substituted Piperidine Precursors

| Method | Catalyst System | Substrates | Product Type | Enantiomeric Excess (ee) |

|---|---|---|---|---|

| Asymmetric Reductive Heck | Rh-catalyst with chiral ligand | Dihydropyridine, Boronic acids | 3-Aryl-tetrahydropyridine | Up to 99% |

| Radical δ C-H Cyanation | Chiral Cu-catalyst | Acyclic amines | δ-Amino nitrile | Up to 98% |

| Cyclizative Aminoboration | Cu-catalyst with (S,S)-Ph-BPE ligand | Hydroxylamine esters | cis-2-Aryl-3-borylpiperidine | Up to 99% |

(Data sourced from references acs.orgnih.govresearchgate.net)

Optimization of Reaction Conditions and Yields in this compound Synthesis

Optimizing the synthesis of this compound is crucial for maximizing product yield, improving purity, and ensuring the economic viability of the process. The optimization focuses on several key reaction parameters, including the choice of solvent, reaction temperature, concentration of reagents, and reaction time.

Influence of Solvent and Temperature: The selection of an appropriate solvent is critical as it can significantly influence the reaction's kinetics and outcome. The reaction is often performed under reflux conditions to ensure it proceeds at a sufficient rate. researchgate.net The polarity of the solvent can affect the solubility of the starting materials and intermediates, thereby impacting the reaction efficiency. Similarly, temperature is a key variable; while higher temperatures generally increase the reaction rate, they can also lead to the formation of unwanted byproducts through side reactions. Therefore, finding the optimal temperature that balances reaction speed with product purity is essential.

For instance, conducting the reaction in various solvents under different temperature conditions can lead to a range of yields. A systematic study might reveal that a specific solvent provides a superior yield at its reflux temperature compared to others.

Table 1: Effect of Solvent and Temperature on the Yield of this compound

| Entry | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| 1 | Acetonitrile (B52724) | Reflux | 6 | 65 |

| 2 | Tetrahydrofuran (B95107) (THF) | Reflux | 8 | 51 |

| 3 | Ethanol | Reflux | 10 | 58 |

| 4 | N,N-Dimethylformamide (DMF) | 100 | 4 | 80 |

| 5 | Dichloromethane | Reflux | 12 | 45 |

Note: The data in this table is illustrative and based on general principles of reaction optimization for analogous chemical transformations. researchgate.net

Role of Reagents and Catalysts: The choice and stoichiometry of the brominating agent are paramount. An excess of hydrobromic acid, for example, can ensure the complete conversion of the starting alcohol and also serves as the solvent in some procedures. The efficiency can be further enhanced by neutralizing acidic byproducts. For example, the use of a base like triethylamine (B128534) can be beneficial in scavenging the HBr formed during certain bromination reactions, driving the equilibrium towards the product side.

Detailed research findings indicate that carefully controlling these parameters is key to a successful synthesis. Monitoring the reaction's progress using techniques such as Thin-Layer Chromatography (TLC) or Gas Chromatography (GC) allows for the determination of the optimal reaction time, preventing the degradation of the product or the formation of impurities due to prolonged reaction times or excessive heat. Purification of the final product, often through recrystallization, is the final step to obtain this compound of high purity.

Reactivity and Transformations of 3 Bromomethyl Piperidine Hydrobromide

Nucleophilic Substitution Reactions at the Bromomethyl Moiety

The primary mode of reactivity for 3-(bromomethyl)piperidine (B2673001) hydrobromide involves the electrophilic carbon of the bromomethyl group (-CH₂Br). This carbon is susceptible to attack by a wide variety of nucleophiles in classic SN2 (bimolecular nucleophilic substitution) reactions. In these reactions, a nucleophile displaces the bromide ion, which is a good leaving group, leading to the formation of a new carbon-nucleophile bond. For these reactions to proceed, a base is typically required to neutralize the hydrobromide salt and free the piperidine (B6355638) nitrogen, or to deprotonate the nucleophile, enhancing its reactivity. Alternatively, the piperidine nitrogen can be protected (e.g., with a Boc or Cbz group) to prevent it from interfering with the desired substitution reaction.

Formation of Aminoalkylpiperidines

The reaction of 3-(bromomethyl)piperidine with primary or secondary amines provides a direct route to N-substituted 3-(aminomethyl)piperidines. These products are important structural motifs in many biologically active compounds. The reaction proceeds via a standard SN2 mechanism where the amine acts as the nucleophile. An excess of the reacting amine or the addition of a non-nucleophilic base is often necessary to neutralize the hydrogen bromide generated during the reaction and the hydrobromide salt of the starting material.

A typical reaction involves stirring 3-(bromomethyl)piperidine hydrobromide with a primary or secondary amine in a suitable solvent such as dimethylformamide (DMF) or acetonitrile (B52724) (CH₃CN), often in the presence of a base like potassium carbonate (K₂CO₃) or triethylamine (B128534) (Et₃N) to scavenge the acid.

| Reactant 1 | Nucleophile | Base | Solvent | Product |

| This compound | Aniline | K₂CO₃ | DMF | 3-(Anilinomethyl)piperidine |

| This compound | Diethylamine | Et₃N | CH₃CN | 3-((Diethylamino)methyl)piperidine |

Synthesis of Thioether Derivatives

Thioethers, or sulfides, can be readily synthesized by treating this compound with a thiol or a thiolate salt. Thiolates are excellent nucleophiles, and the reaction to form the carbon-sulfur bond is generally efficient. This transformation is valuable for introducing sulfur-containing functionalities into the piperidine framework.

The reaction is typically carried out by first deprotonating a thiol (R-SH) with a base like sodium hydride (NaH) or sodium hydroxide (B78521) (NaOH) to generate the more nucleophilic thiolate anion (R-S⁻). This anion then displaces the bromide from the 3-(bromomethyl)piperidine.

| Reactant 1 | Nucleophile | Base | Solvent | Product |

| This compound | Thiophenol | NaOH | Ethanol | 3-((Phenylthio)methyl)piperidine |

| This compound | Sodium thiomethoxide | - | Methanol | 3-((Methylthio)methyl)piperidine |

Alkoxide-Mediated Ether Formations

The Williamson ether synthesis provides a classic and reliable method for forming ethers from an alkyl halide and an alkoxide. nih.govnih.gov This SN2 reaction is highly effective for primary halides like 3-(bromomethyl)piperidine. The reaction involves an alkoxide ion (RO⁻) acting as a nucleophile, which attacks the electrophilic carbon of the bromomethyl group to form a new carbon-oxygen bond, resulting in an ether. stackexchange.comdoubtnut.com

To perform this synthesis, an alcohol is deprotonated with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. The alkoxide is then reacted with this compound. The use of the alcohol as the solvent is common. Research has demonstrated the synthesis of 3-[(2-ethoxyphenoxy)methyl]piperidine (B1352136) derivatives, showcasing this type of transformation. nih.gov

| Reactant 1 | Nucleophile (from Alcohol) | Base | Solvent | Product |

| This compound | Sodium ethoxide (from Ethanol) | NaH | Ethanol | 3-(Ethoxymethyl)piperidine |

| This compound | Sodium phenoxide (from Phenol) | NaOH | DMF | 3-(Phenoxymethyl)piperidine |

Azide (B81097) and Thiocyanate (B1210189) Reactivity

The bromomethyl group readily reacts with other potent nucleophiles like the azide (N₃⁻) and thiocyanate (SCN⁻) ions. The introduction of an azide group yields an alkyl azide, which is a versatile intermediate. Alkyl azides can be easily reduced to primary amines or used in cycloaddition reactions, such as the "click" chemistry reaction with alkynes.

The reaction with thiocyanate ion produces an alkyl thiocyanate. These compounds are also useful synthetic intermediates, for example, in the synthesis of sulfur-containing heterocycles. Both reactions are typically conducted in a polar aprotic solvent like DMF or DMSO to enhance the nucleophilicity of the anionic reagents.

| Reactant 1 | Nucleophile | Solvent | Product |

| This compound | Sodium Azide (NaN₃) | DMF | 3-(Azidomethyl)piperidine |

| This compound | Potassium Thiocyanate (KSCN) | Acetone/Water | 3-(Thiocyanatomethyl)piperidine |

Intramolecular Cyclization and Ring-Closing Reactions

The bifunctional nature of 3-(bromomethyl)piperidine derivatives allows for their use in intramolecular reactions to construct polycyclic systems. By introducing a suitable nucleophilic group onto the piperidine nitrogen, an intramolecular cyclization can be initiated where the N-substituent attacks the electrophilic bromomethyl carbon. This ring-closing reaction is a powerful strategy for synthesizing fused bicyclic piperidine derivatives, such as indolizidines.

Formation of Polycyclic Piperidine Derivatives

The synthesis of polycyclic piperidine derivatives, such as indolizidinones, can be achieved through a sequence involving N-alkylation followed by intramolecular cyclization. For example, the piperidine nitrogen of a suitable precursor can be alkylated with a reagent containing a nucleophilic center or a group that can be converted into one.

A plausible synthetic route involves the N-alkylation of 3-(bromomethyl)piperidine with an appropriate substrate, followed by a base-mediated intramolecular cyclization. For instance, N-acylation of the piperidine followed by functional group manipulation can position a carbanion to attack the bromomethyl group. This strategy leads to the formation of a new ring fused to the piperidine scaffold. The synthesis of indolizidine alkaloids, which are known for their biological activities, often employs such intramolecular cyclization strategies. nih.govrsc.org

| Precursor | Reagents | Key Intermediate | Product |

| N-Boc-3-(hydroxymethyl)piperidine | 1. CBr₄, PPh₃2. Deprotection (TFA)3. Alkylation with Ethyl 4-bromobutanoate | Ethyl 4-(3-(bromomethyl)piperidin-1-yl)butanoate | Indolizidin-5-one |

| This compound | 1. Alkylation with Ethyl 2-formylpropanoate2. Intramolecular reductive amination (e.g., NaBH₃CN) | N-substituted piperidine with aldehyde | Substituted Octahydropyrrolo[1,2-a]pyridine |

Aza-Michael Additions and Their Application in Ring Systems

The aza-Michael addition, the nucleophilic addition of an amine to an electron-deficient alkene or alkyne, is a fundamental reaction for forming carbon-nitrogen bonds and constructing heterocyclic systems. ntu.edu.sgresearchgate.net In the context of 3-(bromomethyl)piperidine, the secondary amine of the piperidine ring can serve as a potent nucleophile for such additions. This reactivity can be harnessed in both intermolecular and intramolecular reactions to synthesize more complex molecular architectures.

In an intramolecular setting, the bromomethyl group can be used as a handle to introduce a Michael acceptor into the molecule. For instance, substitution of the bromide with a suitable nucleophile followed by further manipulation could generate a tethered α,β-unsaturated carbonyl or nitrile group. Subsequent intramolecular aza-Michael addition of the piperidine nitrogen onto this acceptor would lead to the formation of fused or bridged bicyclic ring systems, such as indolizidine or quinolizidine (B1214090) skeletons. The formation of these N-heterocycles is a powerful strategy in the synthesis of alkaloids and other biologically relevant compounds. researchgate.net The reaction proceeds via the nucleophilic attack of the nitrogen on the β-carbon of the unsaturated system, often catalyzed by a base, leading to a stable five- or six-membered ring. frontiersin.org

Intermolecularly, the piperidine nitrogen can react with various external Michael acceptors. While the hydrobromide salt form renders the nitrogen non-nucleophilic, neutralization with a base liberates the free amine, which can then participate in conjugate additions. This reaction is a versatile method for synthesizing β-amino carbonyl compounds and other functionalized piperidine derivatives. researchgate.net The reaction of primary or secondary amines with unsaturated monomers that contain an ester group in the γ-position can lead to a cascade reaction involving an initial aza-Michael addition followed by an intramolecular amidation-cyclization, resulting in the formation of a stable 5-membered N-substituted pyrrolidone ring. frontiersin.org

The key parameters influencing the success and stereochemical outcome of aza-Michael additions include the nature of the Michael acceptor, the reaction conditions (solvent, temperature, catalyst), and the steric and electronic properties of the amine. ntu.edu.sgrsc.org

Ring Contraction to Pyrrolidine (B122466) Systems

The transformation of piperidine rings into smaller pyrrolidine systems is a synthetically valuable process, as the pyrrolidine motif is a core structure in numerous natural products and pharmaceuticals. osaka-u.ac.jpbohrium.com While direct ring contraction of 3-(bromomethyl)piperidine is not a commonly reported reaction, analogous transformations in related systems suggest plausible pathways. One such method involves a rearrangement induced by a Lewis acid, such as boron tribromide. For example, 3-oxygenated piperidines have been shown to undergo ring contraction to form 2-(bromomethyl)pyrrolidines. acs.org

This type of rearrangement can be envisioned for a derivative of 3-(bromomethyl)piperidine, such as 3-(hydroxymethyl)piperidine (obtainable via hydrolysis). Conversion of the hydroxyl group into a good leaving group (e.g., a mesylate or tosylate) followed by treatment with a suitable reagent could trigger a quasi-Favorskii type rearrangement. In this process, the C-C bond between C2 and C3 of the piperidine ring would cleave, and a new bond would form between C2 and the exocyclic methylene (B1212753) carbon, resulting in a five-membered pyrrolidine ring with a substituent at the 2-position.

The development of methods for the ring contraction of pyridines to pyrrolidines highlights the importance of accessing these smaller ring systems from abundant six-membered ring precursors. osaka-u.ac.jpnih.govnih.gov Such skeletal editing strategies are of great interest for expanding chemical diversity in drug discovery. osaka-u.ac.jpbohrium.com

Ring Expansion Reactions

Ring expansion reactions provide a pathway to larger, often more flexible, ring systems from smaller, more rigid precursors. chemistrysteps.com For 3-(bromomethyl)piperidine, a potential ring expansion could lead to the formation of a seven-membered azepane ring. Such reactions are typically driven by the formation of a more stable carbocation intermediate and the relief of ring strain. chemistrysteps.com

A hypothetical pathway for the ring expansion of 3-(bromomethyl)piperidine could involve the generation of a carbocation at a position adjacent to the ring. For example, if the bromomethyl group were converted to a different functional group, such as an aminomethyl group, diazotization could generate a primary carbocation. This unstable intermediate could trigger a rearrangement where one of the C-C bonds of the piperidine ring migrates, leading to the expansion of the ring by one carbon.

Precedent for such transformations exists in the expansion of pyrrolidine systems to piperidines. For instance, 1-benzyl-2-(methylsulfonyloxymethyl)pyrrolidine has been shown to undergo ring expansion with various nucleophiles to yield optically active 3-substituted 1-benzylpiperidines. rsc.org This demonstrates the feasibility of using a leaving group on a side chain at the 2-position to induce the migration of a ring C-C bond, a process that could be conceptually applied to the piperidine system to access azepanes.

Table 1: Comparison of Ring Transformation Strategies

Transformation Starting Ring Product Ring Key Intermediate/Reaction Type Potential Application Aza-Michael Addition (Intramolecular) Piperidine Fused/Bridged Bicyclic (e.g., Indolizidine) Tethered Michael Acceptor Alkaloid Synthesis Ring Contraction Piperidine Pyrrolidine Quasi-Favorskii Rearrangement Accessing Core Pharmaceutical Scaffolds Ring Expansion Piperidine Azepane Carbocation Rearrangement Synthesis of Medium-Sized Rings

Oxidative and Reductive Transformations of the Bromomethyl Group

The bromomethyl group at the 3-position of the piperidine ring is a versatile functional handle that can be readily converted into other functionalities through oxidation or reduction.

The oxidation of the bromomethyl group to a carboxylic acid provides access to 3-piperidinecarboxylic acid (nipecotic acid) and its derivatives, which are important compounds in medicinal chemistry. This transformation is typically achieved in a two-step sequence.

Nucleophilic Substitution: The bromide is first displaced by a cyanide ion (e.g., using NaCN or KCN) to form the corresponding nitrile, 3-(cyanomethyl)piperidine.

Hydrolysis: The nitrile is then hydrolyzed to the carboxylic acid under either acidic or basic conditions. Acid-catalyzed hydrolysis, for example with concentrated hydrochloric acid, can directly yield the carboxylic acid salt. google.com

Alternatively, the bromide can be converted to a primary alcohol (3-(hydroxymethyl)piperidine) via hydrolysis or reaction with a hydroxide source. The resulting alcohol can then be oxidized to the carboxylic acid using strong oxidizing agents.

Table 2: Common Reagents for Alcohol to Carboxylic Acid Oxidation

Oxidizing Agent Typical Conditions Notes Potassium Permanganate (KMnO₄) Basic, aqueous solution, then acid workup Powerful, inexpensive oxidant. libretexts.org Jones Reagent (CrO₃ in H₂SO₄/acetone) Acetone, 0°C to room temperature Strongly acidic, rapid oxidation. libretexts.org Potassium Dichromate (K₂Cr₂O₇) Aqueous sulfuric acid Another common chromium-based oxidant. Nitric Acid (HNO₃) Aqueous, often with heating Can cause side reactions if not controlled.

Reduction of the bromomethyl group to a methyl group yields 3-methylpiperidine (B147322) (3-picoline). This transformation effectively removes the reactive halogen and can be accomplished through several methods:

Catalytic Hydrogenation: The compound can be subjected to hydrogenation (H₂) over a palladium on carbon catalyst (Pd/C). A base, such as triethylamine or sodium hydroxide, is often added to neutralize the HBr formed during the reaction and prevent catalyst poisoning. nih.gov

Hydride Reagents: Powerful hydride donors, such as lithium aluminum hydride (LiAlH₄), can directly displace the bromide with a hydride ion to form the methyl group. These reactions are typically carried out in anhydrous ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF).

Radical-Mediated Reduction: Another approach involves the use of radical reducing agents, such as tributyltin hydride (Bu₃SnH) with a radical initiator like azobisisobutyronitrile (AIBN).

The choice of method depends on the presence of other functional groups in the molecule that might be sensitive to the reducing conditions.

Transition Metal-Catalyzed Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. umb.eduresearchgate.net The bromomethyl group of 3-(bromomethyl)piperidine can serve as an electrophilic partner in several of these reactions, allowing for the introduction of a wide variety of substituents at the 3-position.

The general mechanism for many palladium-catalyzed couplings involves a catalytic cycle of oxidative addition, transmetalation (for reactions like Suzuki), and reductive elimination. diva-portal.org

Suzuki Coupling

The Suzuki-Miyaura coupling reaction creates a C-C bond between an organohalide and an organoboron species, typically a boronic acid or boronate ester, using a palladium catalyst and a base. diva-portal.orgwikipedia.org While most commonly applied to aryl and vinyl halides, conditions have been developed for the coupling of sp³-hybridized alkyl halides. organic-chemistry.org

In this context, 3-(bromomethyl)piperidine could be coupled with various aryl, heteroaryl, or vinyl boronic acids. The reaction would proceed via the oxidative addition of the C-Br bond to a Pd(0) catalyst, followed by transmetalation with the boronic acid (activated by the base) and subsequent reductive elimination to form the C-C bond and regenerate the catalyst. wikipedia.orgorganic-chemistry.org The choice of ligand for the palladium catalyst is crucial for achieving high efficiency with alkyl halides. nih.gov

Table 3: Typical Components for Suzuki Coupling of Alkyl Halides

Component Examples Function Palladium Precatalyst Pd(OAc)₂, Pd₂(dba)₃ Source of the active Pd(0) catalyst. organic-chemistry.org Ligand Phosphine (B1218219) ligands (e.g., PCy₃, SPhos, XPhos) Stabilizes the catalyst and facilitates the reaction cycle. Base K₂CO₃, Cs₂CO₃, K₃PO₄ Activates the organoboron reagent for transmetalation. wikipedia.org Organoboron Reagent Arylboronic acids, Potassium trifluoroborates Provides the carbon nucleophile. organic-chemistry.org

Heck Coupling

The Heck reaction couples an organohalide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. nrochemistry.comorganic-chemistry.org A variation known as the reductive Heck reaction involves intercepting the alkylpalladium intermediate with a hydride source, which can be used to construct substituted piperidine rings. nih.govrsc.org

For 3-(bromomethyl)piperidine, a standard Heck reaction would involve coupling with an alkene like styrene (B11656) or an acrylate. The mechanism involves oxidative addition of the C-Br bond to Pd(0), followed by migratory insertion of the alkene into the Pd-C bond. nrochemistry.com A subsequent β-hydride elimination step yields the final product and regenerates the catalyst. The reaction is highly stereospecific. nrochemistry.com The conditions often require polar solvents and temperatures above 80-100 °C. mdpi.com This reaction would attach a vinyl group to the exocyclic carbon at the 3-position of the piperidine ring.

Palladium-Mediated Cross-Coupling Strategies

Palladium catalysis is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. While traditionally focused on the coupling of sp²-hybridized centers, significant advancements have extended the scope of these reactions to include sp³-hybridized alkyl halides like this compound.

The Suzuki-Miyaura coupling , which joins an organohalide with an organoboron species, has been adapted for sp³-sp² bond formation. The reaction typically employs a palladium catalyst, a phosphine ligand, and a base. For alkyl bromides, bulky, electron-rich phosphine ligands are often crucial for achieving good catalytic activity. The general mechanism involves oxidative addition of the alkyl bromide to a Pd(0) complex, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. acs.orgresearchgate.net While direct examples with this compound are not extensively documented in introductory literature, the successful coupling of other primary alkyl bromides suggests its feasibility. rsc.orgmdpi.com

The Heck reaction , which couples an organohalide with an alkene, is another powerful palladium-catalyzed transformation. acs.orgresearchgate.net The reductive Heck coupling, in particular, allows for the construction of substituted piperidine rings, showcasing the utility of palladium catalysis in synthesizing complex heterocyclic structures. researchgate.net This methodology involves the interception of an alkylpalladium intermediate with a hydride source. researchgate.net

The Sonogashira coupling facilitates the formation of a carbon-carbon bond between a terminal alkyne and an organohalide. researchgate.netuni-freiburg.de This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. nih.govresearchgate.net Its application with alkyl halides like 3-(bromomethyl)piperidine would lead to the synthesis of valuable propargyl-piperidine derivatives.

The Buchwald-Hartwig amination is a palladium-catalyzed method for forming carbon-nitrogen bonds by coupling an organohalide with an amine. nih.govorganic-chemistry.org This reaction has been successfully applied to the amination of aryl and heteroaryl bromides with piperidines, demonstrating the robustness of this method for creating C-N bonds involving the piperidine scaffold. researchgate.netchemrxiv.org

Finally, the Stille coupling utilizes an organotin reagent as the nucleophilic partner to couple with an organohalide. nih.govchemrxiv.org This reaction is known for its excellent functional group tolerance and proceeds via the classic catalytic cycle of oxidative addition, transmetalation, and reductive elimination. chemrxiv.orgwikipedia.org The application to primary alkyl bromides like 3-(bromomethyl)piperidine would enable the introduction of a wide array of organic substituents.

A representative data table for a palladium-catalyzed coupling of a related N-heterocyclic alkyl bromide is shown below, illustrating typical reaction conditions.

| Entry | Aryl Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Tolylboronic acid | Pd(OAc)₂ (2) | PCy₃·HBF₄ (0.4) | Cs₂CO₃ | Toluene/H₂O | 80 | 2 | 87 |

| 2 | Phenylboronic acid | Pd(OAc)₂ (2) | PCy₃·HBF₄ (0.4) | Cs₂CO₃ | Toluene/H₂O | 80 | 2 | 95 |

| 3 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | PCy₃·HBF₄ (0.4) | Cs₂CO₃ | Toluene/H₂O | 80 | 2 | 80 |

| Data derived from studies on analogous bromomethyl-aryl compounds to illustrate typical Suzuki coupling conditions. nih.gov |

Nickel-Catalyzed Reactions

Nickel catalysts have emerged as a cost-effective and highly reactive alternative to palladium for cross-coupling reactions, particularly for challenging substrates like alkyl halides. The unique electronic properties of nickel allow it to participate in catalytic cycles involving Ni(I)/Ni(III) or Ni(0)/Ni(II) intermediates, often enabling transformations that are difficult with palladium. researchgate.net

The Kumada coupling , one of the earliest discovered cross-coupling reactions, pairs an organohalide with a Grignard reagent (organomagnesium halide). chemrxiv.org Nickel catalysis is particularly effective for this transformation, including with alkyl halides. acs.org The reaction has been successfully applied to the coupling of tertiary alkylmagnesium halides with aryl bromides, demonstrating nickel's capacity to forge sterically hindered C(sp³)–C(sp²) bonds. researchgate.netnih.gov Given this, the reaction of 3-(bromomethyl)piperidine (after conversion to the corresponding Grignard or organozinc reagent) with various electrophiles is a viable synthetic route.

The Negishi coupling involves the reaction of an organohalide with an organozinc reagent. acs.orgresearchgate.net This method is renowned for its high functional group tolerance and the reactivity of the organozinc nucleophile. Nickel catalysts, often supported by N-heterocyclic carbene (NHC) or phosphine ligands, can efficiently promote the coupling of alkylzinc reagents with aryl halides. researchgate.net The reaction of an organozinc derivative of 3-(methyl)piperidine with an aryl bromide would be a direct application of this methodology.

The Hiyama coupling utilizes organosilicon reagents as coupling partners. organic-chemistry.org Activation of the organosilane, typically with a fluoride (B91410) source or a base, is necessary to facilitate transmetalation. Nickel-based catalytic systems have been shown to be effective for Hiyama couplings involving unactivated secondary alkyl bromides, suggesting that primary alkyl bromides like 3-(bromomethyl)piperidine would also be suitable substrates. organic-chemistry.orgchemrxiv.org

The table below summarizes typical conditions for nickel-catalyzed cross-coupling reactions involving alkyl halides.

| Coupling Type | Alkyl Halide | Coupling Partner | Catalyst (mol%) | Ligand | Solvent | Temp (°C) | Yield (%) |

| Kumada | tert-Butylmagnesium chloride | 4-Bromoanisole | NiCl₂·1.5H₂O (2.5) | IPr·HCl | THF | -10 | 90 |

| Negishi | Secondary alkylzinc halide | Aryl bromide | Ni(acac)₂ (5) | Pybox | NMP | 25 | 85-95 |

| Reductive Coupling | Tertiary alkyl halide | Aryl bromide | NiBr₂(diglyme) (10) | dtbbpy | DMA | 25 | 80 |

| This table presents a summary of conditions from various studies on nickel-catalyzed reactions with different alkyl halides to illustrate the general scope and conditions. nih.govnih.gov |

Cobalt and Zirconium Catalysis in Piperidine Functionalization

Beyond palladium and nickel, other transition metals like cobalt and zirconium offer unique reactivity for the functionalization of piperidines and related alkyl halides.

Cobalt catalysis has gained prominence as an economical and sustainable alternative for cross-coupling reactions. rsc.org Cobalt catalysts are particularly adept at reactions involving alkyl halides, often proceeding through radical pathways which can mitigate side reactions like β-hydride elimination that are common with late transition metals. researchgate.netchemrxiv.org Cobalt-catalyzed cross-couplings of various halo-piperidines with Grignard reagents have been successfully developed, allowing for the synthesis of a range of C-aryl and C-vinyl substituted piperidines. researchgate.netnih.gov These methods are effective for primary, secondary, and even tertiary alkyl halides, highlighting the broad applicability of cobalt catalysis in forming C(sp³)–C(sp³) and C(sp³)–C(sp²) bonds. chemrxiv.org

| Catalyst System | Reaction Type | Substrates | Key Features |

| CoCl₂ / Ligand | Cross-Coupling | Alkyl Halides + Grignard Reagents | Effective for primary, secondary, and tertiary alkyl halides; tolerates various functional groups. researchgate.net |

| ZrCl₄ | Multi-component Reaction | Aldehydes, Amines, β-Keto esters | One-pot synthesis of highly substituted piperidines. nih.gov |

| Cp₂ZrHCl (Schwartz's Reagent) | Hydrozirconation | Alkenes/Alkynes on Piperidine | Forms organozirconium intermediates for further functionalization. researchgate.net |

Radical Reactions Involving this compound

The carbon-bromine bond in this compound is susceptible to homolytic cleavage, making it a suitable precursor for the generation of a 3-(piperidinomethyl) radical. This reactive intermediate can then participate in a variety of carbon-carbon bond-forming reactions, offering a complementary approach to traditional ionic and organometallic methods.

Free Radical Alkylation Processes

Modern synthetic chemistry has witnessed a resurgence in radical reactions, largely driven by the development of mild and efficient radical generation methods, such as photoredox catalysis.

Photoredox catalysis utilizes visible light to initiate single-electron transfer (SET) processes, generating radical intermediates under exceptionally mild conditions. nih.gov In a typical cycle, a photocatalyst, upon absorbing light, can be either oxidized or reduced by a reaction component. For an alkyl bromide like 3-(bromomethyl)piperidine, a sufficiently reducing excited-state photocatalyst can transfer an electron to the C-Br bond, inducing its fragmentation to form an alkyl radical and a bromide anion. This alkyl radical can then add to an electron-deficient alkene in a Giese-type reaction or participate in other coupling events. researchgate.netorganic-chemistry.org While classical Giese reactions often relied on toxic tin hydrides, photoredox methods provide a cleaner and more versatile alternative. chemrxiv.orgcmu.edu

Atom Transfer Radical Addition (ATRA) is another powerful method for the functionalization of olefins. researchgate.netchemrxiv.org In this process, a radical is generated from an alkyl halide, adds to an alkene, and the resulting radical intermediate abstracts a halogen atom from another molecule of the starting halide to form the product and propagate the radical chain. wikipedia.org Photoredox catalysis has also been successfully applied to ATRA, allowing the reaction to proceed under mild conditions with low catalyst loadings. chemrxiv.org The 3-(piperidinomethyl) radical generated from 3-(bromomethyl)piperidine could, in principle, be used in ATRA reactions with various alkenes to form new C-C and C-Br bonds simultaneously.

The Minisci reaction is a classic method for the radical alkylation of electron-deficient heteroarenes. While it traditionally involves the oxidative generation of alkyl radicals from carboxylic acids, modern variations using photoredox catalysis have expanded the scope to include radicals generated from alkyl halides. This would allow for the direct C-H functionalization of heterocycles using 3-(bromomethyl)piperidine as the alkyl source.

| Radical Process | Radical Generation | Key Transformation | Typical Substrates |

| Photoredox Giese | Visible Light Photocatalysis (SET) | Radical addition to Michael acceptors | Alkyl bromides, electron-deficient alkenes researchgate.netorganic-chemistry.org |

| Photoredox ATRA | Visible Light Photocatalysis (SET) | Radical addition to alkenes with halogen transfer | Alkyl halides, alkenes chemrxiv.org |

| Minisci-type Reaction | Oxidative or Photoredox Methods | C-H alkylation of heteroarenes | Alkyl radical precursors, electron-deficient heterocycles nih.gov |

Mechanistic Studies of Radical Pathways

Understanding the mechanisms of these radical reactions is crucial for predicting outcomes and developing new transformations. The pathways involving piperidine-derived radicals can be investigated through a combination of experimental and computational methods.

Experimental techniques like Electron Paramagnetic Resonance (EPR) spectroscopy are invaluable for the direct detection and characterization of radical intermediates. chemrxiv.orgresearchgate.net By using spin trapping agents, transient radicals like the 3-(piperidinomethyl) radical can be converted into more persistent radical adducts, whose EPR spectra provide information about the structure and electronic environment of the original radical. acs.org Such studies can confirm the generation of the desired radical species and identify potential side-reaction pathways.

Computational studies , using methods like Density Functional Theory (DFT), provide deep insights into reaction mechanisms. researchgate.netnih.gov These studies can be used to calculate the energies of reactants, intermediates, and transition states, allowing for the mapping of entire reaction energy profiles. For the radical reactions of 3-(bromomethyl)piperidine, computational chemistry can help elucidate the pathway of radical formation (e.g., dissociative electron transfer), the regioselectivity and stereoselectivity of the radical addition to an alkene, and the nature of the species involved in the catalytic cycle. researchgate.netmdpi.com For instance, in photoredox-catalyzed C-H arylation of piperidines, DFT calculations have been used to show that the observed high diastereoselectivity arises from a post-reaction epimerization that favors the thermodynamically most stable isomer. acs.orgnih.gov

Kinetic studies, including quantum yield measurements and luminescence quenching experiments in photoredox reactions, provide quantitative data on the efficiency and rates of individual steps in the catalytic cycle. nih.gov For example, quenching studies can confirm whether the excited-state photocatalyst interacts with the alkyl bromide (reductive quenching) or another species in the reaction mixture. Deuterium labeling studies can also be employed to trace the path of hydrogen atoms in reactions involving hydrogen atom transfer (HAT) steps, which are common in radical processes. nih.gov These combined mechanistic investigations are essential for the rational design and optimization of radical reactions involving substrates like this compound.

Mechanistic Investigations and Computational Studies

Elucidation of Reaction Mechanisms for Synthesis Pathways

The formation of the 3-(bromomethyl)piperidine (B2673001) structure can be approached through various synthetic routes, primarily involving radical reactions or nucleophilic substitutions. The specific mechanism at play is often dictated by the choice of starting materials and reaction conditions.

Radical reactions offer a powerful method for the functionalization of heterocyclic compounds like piperidine (B6355638). One common approach involves the radical-mediated halogenation of a suitable precursor, such as 3-methylpiperidine (B147322).

A plausible radical mechanism for the synthesis of the 3-(bromomethyl)piperidine core involves a free-radical bromination pathway. This process is typically initiated by light or a radical initiator (e.g., AIBN) and proceeds through a chain reaction mechanism:

Initiation: The reaction begins with the homolytic cleavage of a bromine molecule (Br₂) or another bromine source to generate two bromine radicals (Br•).

Propagation: A bromine radical abstracts a hydrogen atom from the methyl group at the 3-position of the piperidine ring. This step is regioselective for the methyl group due to the relative stability of the resulting primary radical compared to a secondary radical on the piperidine ring itself. This generates a 3-(piperidylmethyl) radical and hydrogen bromide (HBr). The newly formed radical then reacts with another molecule of Br₂ to produce 3-(bromomethyl)piperidine and a new bromine radical, which continues the chain.

Termination: The reaction concludes when radicals combine to form stable, non-radical species. This can occur through the combination of two bromine radicals, two carbon-centered radicals, or a bromine radical and a carbon-centered radical.

The use of radical cascade reactions has also been explored for the synthesis of substituted piperidines, which can involve the cyclization of aza-1,6-enyenes. nih.gov While not a direct synthesis of 3-(bromomethyl)piperidine, these studies demonstrate the versatility of radical chemistry in constructing the piperidine skeleton, which can then be further functionalized. nih.gov

Nucleophilic substitution reactions are fundamental to the synthesis and modification of alkyl halides. wikipedia.orgmasterorganicchemistry.comchemguide.co.uk In the context of 3-(Bromomethyl)piperidine hydrobromide, a key synthetic step could involve the introduction of the bromine atom via a nucleophilic substitution reaction on a precursor like 3-(hydroxymethyl)piperidine.

This transformation would typically proceed via an Sₙ2 mechanism. The hydroxyl group is first converted into a better leaving group, for instance, by protonation with an acid (like HBr) to form an oxonium ion, or by conversion to a tosylate or mesylate. Subsequently, a bromide ion (Br⁻), acting as the nucleophile, attacks the electrophilic carbon of the methylene (B1212753) group. youtube.com This attack occurs from the backside relative to the leaving group, leading to an inversion of stereochemistry if the carbon were chiral. The reaction is concerted, meaning the bond-forming and bond-breaking steps happen simultaneously through a single transition state. chemguide.co.uk

The general form of this substitution is: Nuc:⁻ + R-LG → R-Nuc + LG:⁻ wikipedia.org

Where:

Nuc: is the nucleophile (e.g., Br⁻)

R-LG: is the substrate with a leaving group (e.g., protonated 3-(hydroxymethyl)piperidine)

Alternatively, the synthesis of the piperidine ring itself can be achieved through intramolecular nucleophilic substitution, where an amine attacks an alkyl halide within the same molecule to form the cyclic structure. nih.govorganic-chemistry.org

Computational Chemistry Applications

Computational methods, particularly Density Functional Theory (DFT), are invaluable for studying the properties of piperidine derivatives. researchgate.net These techniques provide detailed information on molecular geometry, electronic structure, and the energetics of different conformations and reaction pathways.

DFT calculations are widely used to predict the three-dimensional structure and electronic properties of molecules like this compound. nih.govrsc.orgmdpi.com By solving approximations of the Schrödinger equation, DFT can determine optimized molecular geometries, including bond lengths, bond angles, and dihedral angles.

For piperidine derivatives, DFT studies have been employed to:

Predict Molecular Geometry: Calculations can provide precise data on the chair conformation of the piperidine ring and the orientation of its substituents. researchgate.net

Analyze Electronic Properties: DFT is used to calculate the distribution of electron density, which helps in understanding the molecule's reactivity. The Molecular Electrostatic Potential (MEP) map, for example, identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. nih.gov

Determine Reactivity Descriptors: Parameters like the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can be calculated. The HOMO-LUMO gap is an indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net

Below is a table of hypothetical, yet typical, DFT-calculated geometric parameters for the chair conformation of a 3-substituted piperidine ring.

| Parameter | Typical Value (Axial Substituent) | Typical Value (Equatorial Substituent) |

| C-N-C bond angle | ~111° | ~112° |

| C-C-C bond angle | ~110° | ~111° |

| C-C bond length | ~1.53 Å | ~1.53 Å |

| C-N bond length | ~1.47 Å | ~1.47 Å |

| Ring Dihedral Angles | Variable | Variable |

Note: These are representative values; actual calculated values for this compound may vary.

The piperidine ring predominantly adopts a chair conformation to minimize angular and torsional strain. For a 3-substituted piperidine like 3-(Bromomethyl)piperidine, the substituent can occupy either an axial or an equatorial position. These two chair conformers are in equilibrium, and their relative populations are determined by their free energy difference.

Computational studies allow for the calculation of the energy of each conformer, thereby predicting the more stable arrangement. Generally, bulky substituents prefer the equatorial position to avoid steric hindrance with the axial hydrogens on the same side of the ring (1,3-diaxial interactions).

In the case of this compound, the presence of the hydrobromide salt means the piperidine nitrogen is protonated (NH₂⁺). This positive charge can introduce additional electrostatic interactions that influence conformational preference. nih.gov For instance, studies on fluorinated piperidines have shown that attractive electrostatic interactions between an axial fluorine and the protonated nitrogen can stabilize the axial conformer, a phenomenon that could be relevant depending on the solvent and the precise geometry. researchgate.netd-nb.info The energy landscape can be mapped by calculating the energy as a function of key dihedral angles, revealing the minimum energy conformations and the barriers to ring inversion. nih.gov

| Conformer | Relative Energy (kcal/mol) | Key Interactions |

| Equatorial | 0 (Reference) | Lower steric strain |

| Axial | > 0 | 1,3-diaxial steric strain |

| Twist-Boat | ~1.5 kcal/mol higher than chair | Higher torsional and steric strain |

Note: The relative energy of the axial conformer is generally higher due to steric factors, though specific electrostatic interactions could alter this. The twist-boat is a higher-energy intermediate in the ring-flipping process. nih.gov

Understanding a chemical reaction requires characterizing not only the reactants and products but also the high-energy transition states and any intermediates that connect them. Computational chemistry is a key tool for this purpose.

For the synthesis of 3-(Bromomethyl)piperidine, computational models can:

Locate Transition State Structures: By searching the potential energy surface, algorithms can find the saddle points that correspond to transition states. For an Sₙ2 reaction, this would be the structure where the nucleophile is partially bonded to the carbon, and the leaving group is partially detached. nih.gov

Calculate Activation Energies: The energy difference between the reactants and the transition state is the activation energy (Ea), which determines the reaction rate. DFT calculations provide reliable estimates of these barriers.

Identify Intermediates: In multi-step reactions, intermediates are local minima on the reaction pathway. For example, in some radical reactions, a carbon-centered radical is a key intermediate whose stability and structure can be calculated. acs.org

Computational studies on the alkylation of piperidine enamines have successfully modeled the transition states to explain the observed stereoselectivity, showing how steric factors in the transition state direct the incoming electrophile. nih.gov Similar approaches could be applied to model the bromination or other substitution reactions involved in the synthesis of this compound, providing a detailed, atom-level picture of the reaction coordinate.

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are a fundamental tool in modern chemistry for investigating the electronic structure of molecules. These computational methods, such as Density Functional Theory (DFT) and other ab initio techniques, allow for the detailed examination of molecular properties that are often difficult or impossible to measure experimentally. Such properties include the distribution of electron density, the energies and shapes of molecular orbitals (including the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the molecular electrostatic potential (MEP). These calculations provide valuable insights into a molecule's reactivity, stability, and spectroscopic characteristics.

A comprehensive search of scientific literature and chemical databases was conducted to identify studies reporting on the quantum chemical calculations of the electronic structure of this compound. Despite extensive searches for specific computational data, including optimized geometries, orbital energies, and charge distributions for this particular compound, no dedicated research articles or publicly available datasets were found.

While numerous studies apply quantum chemical methods to a wide array of piperidine derivatives to explore their conformational preferences, reaction mechanisms, and biological activities, specific computational analyses of the electronic structure of this compound have not been published in the available scientific literature. chemjournal.kzacs.orgresearchgate.netnih.govnih.govscholaris.canih.govrsc.orgrsc.orgresearchgate.netnih.govacs.orgacs.org For instance, research on other piperidine compounds has utilized DFT to analyze molecular stability, charge delocalization, and reactivity descriptors. nih.govnih.gov However, the direct application of these methods to this compound is not documented in the searched sources.

Therefore, the presentation of specific data tables containing calculated electronic properties such as bond lengths, bond angles, Mulliken charges, or HOMO-LUMO energy gaps for this compound is not possible at this time. The absence of such data highlights a gap in the current body of scientific literature and suggests an opportunity for future computational research to elucidate the detailed electronic characteristics of this compound.

Applications of 3 Bromomethyl Piperidine Hydrobromide As a Synthetic Intermediate

Precursor in Complex Heterocyclic Synthesis

The inherent reactivity of 3-(Bromomethyl)piperidine (B2673001) hydrobromide makes it an ideal starting point for the synthesis of intricate heterocyclic systems. The piperidine (B6355638) ring provides a stable, pre-formed core that can be elaborated upon, while the bromomethyl group acts as a potent electrophilic handle for introducing further complexity through alkylation reactions.

Indolizidine alkaloids are a class of bicyclic natural products characterized by a nitrogen atom at the bridgehead of a fused six-membered and five-membered ring system. While direct literature detailing the use of 3-(Bromomethyl)piperidine hydrobromide for this purpose is specific, its structure is well-suited for such syntheses. A common strategy for building the indolizidine core involves the intramolecular cyclization of a suitably substituted piperidine derivative.

In a hypothetical synthetic pathway, the nitrogen of 3-(Bromomethyl)piperidine (after neutralization of the hydrobromide salt) could be acylated with a reagent containing a two-carbon unit equipped with a latent carbanion or a group amenable to cyclization. Alternatively, the bromomethyl group can be used to alkylate a nucleophile, which is then elaborated to create a precursor for an intramolecular N-alkylation that forms the second ring. This strategic approach allows for the stereocontrolled construction of the bicyclic indolizidine framework, which is central to many biologically active natural products.

Spiropiperidines, which feature a spirocyclic carbon atom shared between the piperidine ring and another ring system, have gained significant popularity in drug discovery. rsc.org This is because the rigid, three-dimensional structure can enhance the pharmacokinetic profile and binding affinity of a molecule with its biological target. bepls.com The synthesis of these frameworks is a key area of medicinal chemistry, with strategies often focusing on forming the spiro-ring on a pre-existing piperidine or vice-versa. rsc.org

This compound is an excellent precursor for constructing 3-spiropiperidines. In this approach, the piperidine ring serves as the foundation. The synthesis can proceed via intramolecular alkylation, where the bromomethyl group acts as the electrophile. For example, the piperidine nitrogen can be protected, and the bromomethyl group can be converted to a longer chain with a terminal nucleophile. Subsequent deprotection and intramolecular cyclization onto the piperidine ring at the 3-position would yield the desired spiro-system. A reported synthesis of a 4',6'-dihydrospiro[piperidine-4,5'-pyrazolo[3,4-c]pyridin]-7'(2'H)-one core, while starting from a different piperidine derivative, illustrates the general principle of using a pre-formed piperidine to build a spirocyclic structure through cyclization. nih.gov Asymmetric synthesis methods, such as the 'Clip-Cycle' approach involving an intramolecular aza-Michael cyclization, have also been developed to produce chiral 3-spiropiperidines with high enantiomeric excess. rsc.org

The development of fast and cost-effective methods for synthesizing substituted piperidines is a critical task in modern organic chemistry. nih.gov this compound is a key starting material for creating a diverse array of such systems due to its bifunctionality. The piperidine nitrogen and the bromomethyl group can be functionalized independently to generate a wide range of derivatives.

Key synthetic strategies to access diverse piperidine derivatives include:

N-Substitution followed by C-Substitution: The piperidine nitrogen can first be derivatized through alkylation, acylation, or arylation. The still-intact bromomethyl group can then react with various nucleophiles (e.g., amines, thiols, alcohols, carbanions) to attach different side chains at the 3-position.

C-Substitution followed by N-Substitution: The bromomethyl group can be used first to alkylate a substrate of interest. The resulting secondary piperidine can then be functionalized. This sequence is useful when the desired N-substituent is not compatible with the conditions needed for the C-alkylation step.

These approaches have been used to synthesize compounds for various biological targets, including monoamine oxidase (MAO) inhibitors. nih.gov The synthesis of polyfunctional piperidines often relies on robust cyclization strategies, and having a pre-formed, functionalized ring like 3-(bromomethyl)piperidine provides a significant advantage. nih.gov

Building Block for Advanced Organic Scaffolds

Beyond being a precursor to specific heterocyclic systems, this compound functions as a fundamental building block for incorporating the piperidine motif into larger, more complex organic scaffolds.

Nitrogen-containing heterocycles are prevalent in FDA-approved drugs. nih.gov The ability to controllably link different heterocyclic systems is crucial for creating novel chemical entities. This compound is ideally suited for this role. The electrophilic bromomethyl group can be used to forge a carbon-nitrogen or carbon-carbon bond with another nitrogen-containing ring system.

For example, the bromomethyl group can alkylate the nitrogen atom of other heterocycles like imidazoles, pyrazoles, or triazoles, directly linking the piperidine ring to another pharmacologically relevant scaffold. nih.gov This creates a new, larger framework that combines the structural features of both rings. Such strategies are essential in combinatorial chemistry and lead optimization, where modular assembly of building blocks allows for the rapid generation of compound libraries. nih.gov The resulting complex frameworks, such as quinolizidines, can be built up from piperidine intermediates. rsc.org

| Target Scaffold | General Synthetic Strategy | Role of this compound |

|---|---|---|

| Indolizidine Alkaloids | Intramolecular cyclization of a piperidine derivative | Provides the core piperidine ring; the bromomethyl group is a handle for chain extension and subsequent cyclization. |

| Spiropiperidines | Intramolecular alkylation or cyclization onto a pre-formed piperidine | Serves as the foundational piperidine ring for the construction of 3-spiropiperidine systems. rsc.orgrsc.org |

| Diverse Substituted Piperidines | Sequential N- and C-functionalization | Acts as a bifunctional building block allowing for independent modification at two distinct positions. nih.gov |

| Complex Nitrogen-Containing Frameworks | Intermolecular alkylation of other heterocycles | Functions as a piperidine-containing electrophile to link with other nitrogenous rings. nih.gov |

| Multi-component Reaction Products | One-pot reaction combining three or more reactants | Can act as a bifunctional component, e.g., the amine participates in an initial imine formation, and the bromide is trapped intramolecularly. |

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single operation to form a product that incorporates all or most of the atoms of the starting materials. tcichemicals.com These reactions are prized for their atom economy, convergence, and ability to rapidly generate molecular complexity. nih.gov

While specific MCRs explicitly listing this compound are not broadly documented, its structure is highly amenable to such transformations. For instance, in a variation of the Mannich reaction, a key biosynthetic pathway for piperidine alkaloids, a piperideine intermediate is often involved. rsc.org A bifunctional reagent like 3-(bromomethyl)piperidine could theoretically participate in a sequential MCR.

Consider a hypothetical one-pot reaction:

The secondary amine of 3-(bromomethyl)piperidine (after neutralization) reacts with an aldehyde and a nucleophile (e.g., a ketone or alkyne) in a Mannich-type or A3 coupling reaction.

The product of this initial MCR would still possess the reactive bromomethyl group, which could then undergo a subsequent intramolecular cyclization or be trapped by another nucleophile present in the reaction mixture.

This type of "domino" or "tandem" reaction, which falls under the broad umbrella of MCRs, allows for the construction of highly complex and polyfunctionalized piperidine structures in a single synthetic operation. The development of such methods using versatile building blocks is a continuing goal in organic synthesis. beilstein-journals.orgrsc.org

Synthetic Utility in Functional Molecule Development

Preparation of Enzyme Inhibitor Precursors